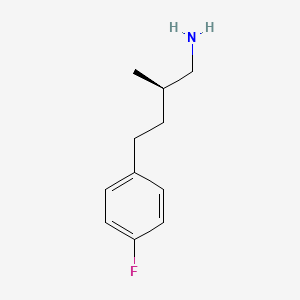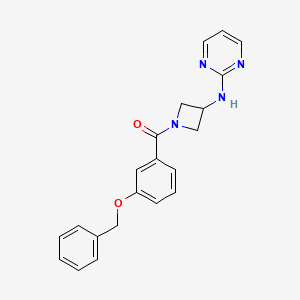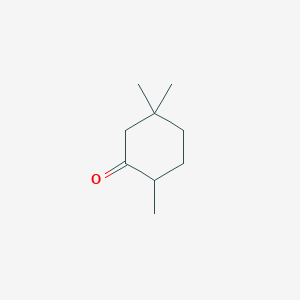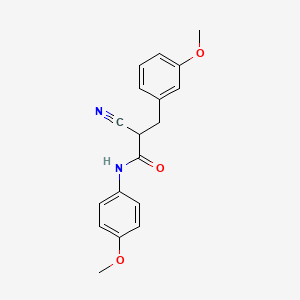
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H13BrN4O2S and its molecular weight is 393.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Research involving compounds similar to 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide mainly focuses on chemical synthesis and reactions. For instance, Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with various compounds under mildly basic conditions, contributing to the understanding of reaction mechanisms involving α-thioiminium or isothiouronium salts (Kammel, Tarabová, Růžičková, & Hanusek, 2015). Similarly, Esteves et al. (2007) investigated the controlled-potential reduction of bromoethers catalyzed by nickel, which is relevant to the study of brominated compounds like the one (Esteves, Ferreira, & Medeiros, 2007).
Pharmacological Potential
In the realm of pharmacology, research is conducted on compounds structurally related to this compound. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of compounds, providing insights into the potential antipsychotic applications of similar brominated benzamides (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antimicrobial and Anti-Inflammatory Activities
Another important area of research is the exploration of antimicrobial and anti-inflammatory properties of compounds related to this compound. Limban et al. (2011) synthesized and tested acylthioureas for their interaction with bacterial cells, indicating the potential of such compounds in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Applications in Material Science
In the field of material science, the related research includes studying the photostabilization properties of thiophene derivatives for poly(vinyl chloride) (PVC). Balakit et al. (2015) synthesized new thiophenes and evaluated their effectiveness in reducing the photodegradation of PVC, highlighting the potential use of similar brominated compounds in enhancing material stability (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S/c1-22-11-4-5-13(16)12(7-11)15(21)17-8-10-9-20(19-18-10)14-3-2-6-23-14/h2-7,9H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNNRNDGZZMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2607024.png)

![Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2607027.png)


![Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2607033.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)

![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2607037.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)


![(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2607043.png)
